4-amino-N-(prop-2-en-1-yl)-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity, and a pyrrolidine moiety, which enhances its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
The synthesis of 4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Attachment of the Allylamide Group: The final step involves the amidation reaction, where the carboxylic acid group on the thiazole ring is converted to an allylamide using allylamine under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole or pyrrolidine rings.
Hydrolysis: The allylamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and allylamine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of the thiazole ring and the ability of the pyrrolidine moiety to enhance cellular uptake.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidine moiety enhances the compound’s binding affinity and specificity. The allylamide group may facilitate the compound’s cellular uptake and distribution. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and inhibit key enzymes involved in disease processes.
Comparison with Similar Compounds
4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide can be compared with other thiazole and pyrrolidine derivatives:
2-Aminothiazole: Known for its anticancer properties, 2-aminothiazole serves as a core structure in many therapeutic agents.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid are studied for their biological activity and potential therapeutic applications.
Thiazole-5-carboxylic Acid Derivatives: These compounds are explored for their antimicrobial and anti-inflammatory properties.
The uniqueness of 4-Amino-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid allylamide lies in its combined structural features, which confer a distinct set of chemical reactivities and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N4OS |
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Molecular Weight |
252.34 g/mol |
IUPAC Name |
4-amino-N-prop-2-enyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H16N4OS/c1-2-5-13-10(16)8-9(12)14-11(17-8)15-6-3-4-7-15/h2H,1,3-7,12H2,(H,13,16) |
InChI Key |
IEIICEAOHLNZBN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(N=C(S1)N2CCCC2)N |
Origin of Product |
United States |
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